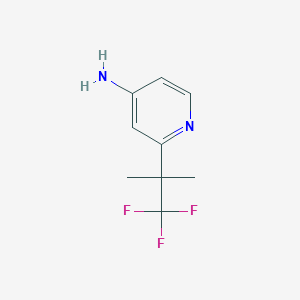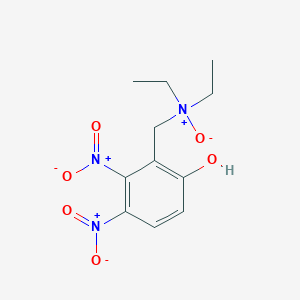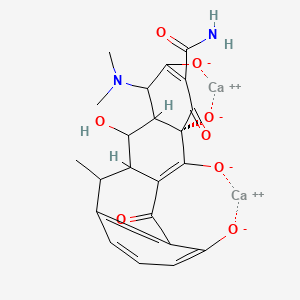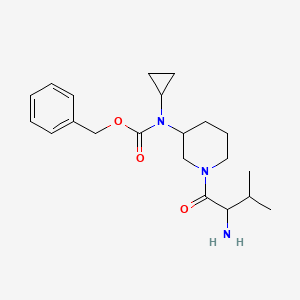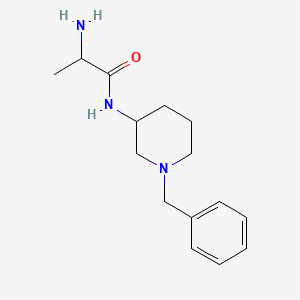![molecular formula C8H7ClOS B14793648 2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chlorophenyl thioacetate is an organosulfur compound that features a thioacetate group attached to an o-chlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
o-Chlorophenyl thioacetate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenyl halides with thioacetic acid or its derivatives. The reaction typically occurs under mild conditions using a base such as potassium carbonate to facilitate the nucleophilic attack of the thioacetate anion on the halide substrate .
Industrial Production Methods
In industrial settings, the synthesis of o-chlorophenyl thioacetate may involve the use of polymer-supported sodium thioacetate to achieve high yields under nonaqueous and heterogeneous conditions . This method is advantageous due to its efficiency and ease of product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
o-Chlorophenyl thioacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioacetate group can be replaced by other nucleophiles, leading to the formation of diverse organosulfur compounds.
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted organosulfur compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
o-Chlorophenyl thioacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of o-chlorophenyl thioacetate involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group acts as a nucleophile. This property allows it to participate in various chemical transformations, leading to the formation of diverse organosulfur compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic Acid: A simpler thioacetate compound that serves as a precursor to various organosulfur compounds.
Thiophene Derivatives: Compounds containing a thiophene ring, which exhibit diverse biological and chemical properties.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
o-Chlorophenyl thioacetate is unique due to the presence of the o-chlorophenyl group, which imparts specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H7ClOS |
|---|---|
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
O-(2-chlorophenyl) ethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3 |
InChI-Schlüssel |
HDMPELFACKZWHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


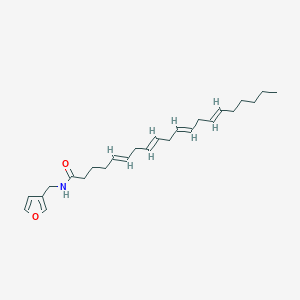

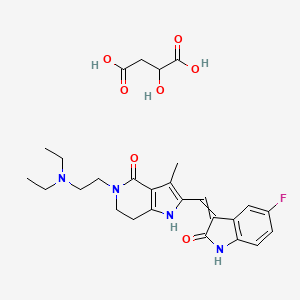
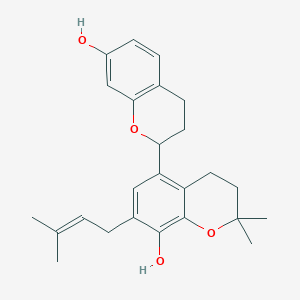
![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
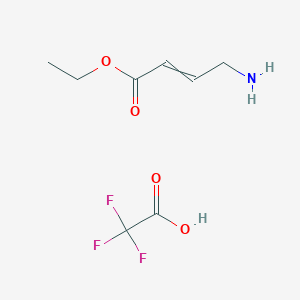
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
